molecular formula C19H16BrN3O3S B3310403 N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 946203-97-0

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3310403
CAS RN: 946203-97-0
M. Wt: 446.3 g/mol
InChI Key: RUIFWNSRYRKOHK-UHFFFAOYSA-N
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Description

“N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It’s part of a novel series of compounds synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .


Synthesis Analysis

The synthesis of these derivatives involves the reaction of 4-bromoacetophenone and thiourea in the presence of a catalyst to yield the 4-(4-bromophenyl)thiazol-2-amine intermediate . The intermediate then reacts with the corresponding aromatic aldehyde to yield the target compounds .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data . The IR spectrum of the intermediate showed characteristic IR bands indicating the presence of various functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out as per the reactions outlined in the referenced papers . The reactions involved the use of 4-bromoacetophenone and thiourea, and the presence of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data . The IR spectrum of the intermediate showed characteristic IR bands indicating the presence of various functional groups .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, such as this compound, have been found to exhibit antimicrobial and anticancer activities . They are often used in the development of new molecules with novel modes of action to treat microbial infections and cancer .

Mode of Action

Thiazole nucleus, a key component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, thiazole derivatives are often designed to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Pharmacokinetics

A study on similar 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Similar thiazole derivatives have shown promising antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (mcf7) .

Action Environment

It is known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .

Future Directions

The molecular docking study demonstrated that these compounds displayed good docking scores within the binding pocket of selected proteins and showed promising ADME properties . This suggests that they have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIFWNSRYRKOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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